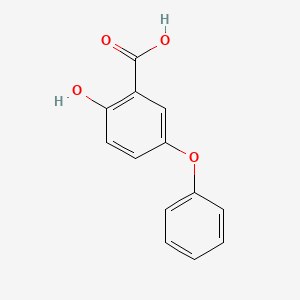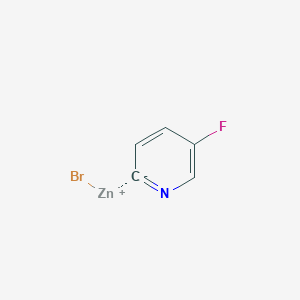![molecular formula C17H11NO4S2 B2650925 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one CAS No. 848998-03-8](/img/structure/B2650925.png)
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C17H11NO4S2 and its molecular weight is 357.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Deprotonative Metalation of Heterocycles
The compound (Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one is related to the field of deprotonative metalation of aromatic heterocycles. This process involves the removal of a hydrogen atom from a heterocycle, often using lithium and zinc species, which can lead to functionalized derivatives for various applications (L'Helgoual'ch et al., 2008).
Synthesis of Anticancer and Antiangiogenic Compounds
A series of novel thioxothiazolidin-4-one derivatives, which are structurally related to the compound , have shown potential in anticancer therapy. These derivatives have demonstrated the ability to inhibit tumor growth, tumor-induced angiogenesis, and tumor cell proliferation in mouse models (Chandrappa et al., 2010).
Antimicrobial Activity of 4-Thiazolidinones
The antimicrobial activity of 4-thiazolidinone derivatives, related to the compound of interest, has been explored. These compounds have shown effectiveness against various bacterial and fungal species, indicating their potential use in combating infectious diseases (Patel & Shaikh, 2010).
Copolymerization and Material Science Applications
In material science, similar compounds have been used in the synthesis of fully bio-based benzoxazines. These compounds have shown beneficial effects in copolymerization processes, improving the thermal properties and cross-linking density of the resulting polymers (Wang et al., 2012).
Anti-Inflammatory Drug Development
Research has been conducted on synthesizing new non-steroidal anti-inflammatory drugs (NSAIDs) using a 4-thiazolidinone core, which is structurally related to the compound of interest. These studies aim at developing new NSAIDs with lower toxicity and enhanced anti-exudative activity (Golota et al., 2015).
properties
IUPAC Name |
(5Z)-3-(1,3-benzodioxol-5-yl)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO4S2/c19-16-15(5-1-3-12-4-2-8-20-12)24-17(23)18(16)11-6-7-13-14(9-11)22-10-21-13/h1-9H,10H2/b3-1+,15-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSNFRVGQBINAK-JPAWQYAOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)C(=CC=CC4=CC=CO4)SC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)/C(=C/C=C/C4=CC=CO4)/SC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

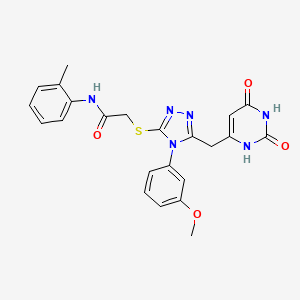
![4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2650843.png)
![2-[6-ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2650844.png)
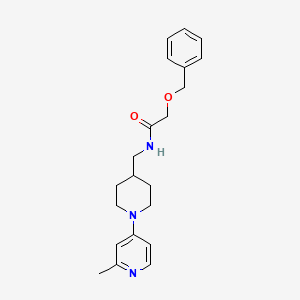
![1-(3-methoxypropyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2650847.png)
![[5-(Trifluoromethyl)pyrrolidin-2-yl]methanol](/img/structure/B2650848.png)
![2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2650851.png)

![1-Morpholino-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}-1-ethanone](/img/structure/B2650853.png)
![N-(2-methoxyethyl)-2-(3-(2-(naphthalen-1-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2650855.png)
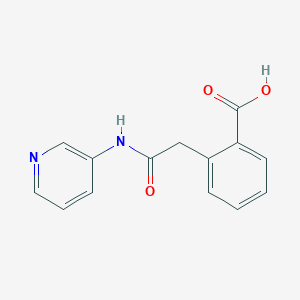
![1-(4-Chlorobenzyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2650858.png)
